molecular formula C16H14N4OS2 B2550909 (E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1173301-83-1

(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide

Cat. No.: B2550909
CAS No.: 1173301-83-1
M. Wt: 342.44
InChI Key: QENSLSQVAMTPFM-FBMGVBCBSA-N
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Description

The compound (E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a heterocyclic hybrid featuring:

  • A benzo[d]thiazol-2(3H)-ylidene core substituted with methylthio (SMe) at position 6 and prop-2-yn-1-yl at position 2.
  • An (E)-configured pyrazole-5-carboxamide group linked via an imine bond.

The propynyl group introduces alkyne functionality, which may participate in click chemistry or improve lipophilicity .

Properties

IUPAC Name

2-methyl-N-(6-methylsulfanyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-4-9-20-12-6-5-11(22-3)10-14(12)23-16(20)18-15(21)13-7-8-17-19(13)2/h1,5-8,10H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENSLSQVAMTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide, hereafter referred to as Compound A, is a novel synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological activity of Compound A, focusing on its antifungal, antibacterial, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure

Compound A is characterized by a complex structure that includes a pyrazole ring, a benzo[d]thiazole moiety, and a methylthio group. Its structural formula can be represented as follows:

C15H16N4S2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{S}_{2}

Antifungal Activity

Research has indicated that Compound A exhibits significant antifungal activity against various fungal strains. In vitro studies have shown that derivatives of similar structural frameworks demonstrate potent antifungal properties.

Case Study: Antifungal Efficacy Against Fusarium oxysporum

A study assessed the antifungal efficacy of various pyrazole derivatives against Fusarium oxysporum, revealing that compounds with similar functional groups to Compound A exhibited an effective minimum inhibitory concentration (MIC) ranging from 6 to 9 µg/mL. Notably, compounds containing cyano and amide groups were found to enhance biological activity significantly .

CompoundMIC (µg/mL)Remarks
Compound ATBDUnder investigation
Control (Miconazole)25Standard reference
Other Derivatives6 - 9Effective against F. oxysporum

Antibacterial Activity

The antibacterial properties of Compound A have also been explored. Similar compounds have shown activity against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli.

Research Findings

A comparative study indicated that certain derivatives of pyrazole compounds demonstrated MIC values as low as 12.5 µg/mL against K. pneumoniae, suggesting that modifications in the chemical structure can lead to enhanced antibacterial effects .

Bacterial StrainMIC (µg/mL)Reference Compound
Klebsiella pneumoniae12.5Pyrazole derivative
Escherichia coliTBDUnder investigation

Antiviral Activity

The potential antiviral activity of Compound A has been investigated in the context of viral pathogens such as SARS-CoV-2. Preliminary studies suggest that compounds with benzothiazole and pyrazole frameworks may inhibit viral replication.

Case Study: Inhibition of H5N1 and SARS-CoV-2

A recent study synthesized benzothiazolyl-pyridine hybrids and evaluated their antiviral properties against H5N1 bird flu and SARS-CoV-2 viruses. The findings indicated significant inhibition rates, prompting further exploration into similar structures like Compound A for potential antiviral applications .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study indicated that derivatives containing the benzothiazole moiety showed significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol L1^{-1}, indicating a potent antimicrobial effect compared to standard antibiotics like cefotaxime .

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (μmol L1^{-1})Bacterial Strain
Compound A4E. coli
Compound B12S. aureus
Compound C20P. aeruginosa

Anticancer Activity

The anticancer potential of this compound has also been assessed against several human cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancers. The cytotoxicity was evaluated using the MTT assay, revealing that most derivatives exhibited moderate to potent cytotoxic activity with IC5050 values indicating effective growth inhibition .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundIC5050 (μM)Cancer Cell Line
Compound A10NCI-H460
Compound B15HepG2
Compound C20HCT-116

Herbicidal Applications

In addition to its biological activities, the compound has been explored for its herbicidal properties. Studies suggest that it can selectively inhibit weed growth while being less harmful to crops, making it a candidate for developing new herbicides . The effectiveness of the compound as a herbicide can be attributed to its ability to interfere with specific biochemical pathways in plants.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound is compared to derivatives from the provided evidence (Table 1):

Compound Class/Name Core Structure Key Substituents/Functional Groups Biological Relevance
Target Compound Benzo[d]thiazole + Pyrazole carboxamide 6-(methylthio), 3-(propynyl), (E)-imine linkage Potential enzyme inhibition
Benzimidazole-Thiazole-Triazole Acetamides (9a-9e) Benzimidazole + Thiazole-Triazole Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) Antidiabetic activity via α-glucosidase inhibition
Pyrazole Carbohydrazides (Evidences 2-4) Pyrazole + Carbohydrazide Thienyl, pyridyl, methoxyphenyl substituents Antimicrobial/antioxidant activity
Triazole-Thione/Thiocarbonohydrazide () Triazole + Thiocarbonohydrazide Chlorophenyl, methanol co-crystal Hydrogen-bonded crystal networks
Pyrazole Carbothioamides () Pyrazole + Carbothioamide Nitrophenyl, isoxazole substituents Anticancer/anti-inflammatory activity

Key Observations:

  • The benzo[d]thiazole core in the target compound distinguishes it from benzimidazole (9a-9e) or triazole-based analogs, offering distinct electronic and steric properties.
  • The pyrazole carboxamide group contrasts with carbohydrazides (Evidences 2-4) and carbothioamides (), altering hydrogen-bonding capacity and metabolic stability.

Physicochemical and Pharmacokinetic Properties

The methylthio (logP ~1.0) and propynyl (logP ~1.5) groups increase lipophilicity relative to analogs with polar substituents (e.g., 9b’s 4-fluorophenyl, logP ~2.8). However, the carboxamide group may mitigate excessive hydrophobicity, improving aqueous solubility compared to carbothioamides () .

Q & A

Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions under reflux conditions. A general procedure involves refluxing a mixture of precursors (e.g., substituted benzo[d]thiazol-2(3H)-ylidene derivatives and pyrazole-5-carboxamide) in ethanol for 2–4 hours . Flow chemistry, as demonstrated in analogous syntheses, offers an alternative for optimizing reaction parameters (temperature, residence time) and improving reproducibility through Design of Experiments (DoE) approaches . Key factors affecting yield include solvent choice (polar aprotic vs. protic), catalyst presence, and stoichiometric ratios. For example, ethanol-mediated reactions typically yield 60–75% pure product after recrystallization from DMF-EtOH (1:1) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR confirm the (E)-configuration and substituent positions. Diagnostic signals include downfield shifts for the benzo[d]thiazole sulfur (δ ~160–170 ppm in 13^{13}C) and the propynyl group’s acetylenic protons (δ ~2.5–3.0 ppm in 1^{1}H) .
  • X-ray Crystallography : Resolves the planar geometry of the pyrazole-thiazole core and hydrogen-bonding networks. For example, analogous compounds show N–H···S and N–H···O interactions stabilizing the crystal lattice .

Q. What purification strategies are effective for isolating this compound?

Recrystallization from DMF-EtOH (1:1) is standard for removing unreacted precursors . Chromatographic methods (e.g., silica gel with ethyl acetate/hexane gradients) resolve regioisomers, particularly when synthesizing derivatives with multiple substituents . Purity >95% is achievable via iterative crystallization, as validated by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic data, such as inconsistent yields across laboratories?

Contradictions often arise from subtle variations in reaction setup (e.g., trace moisture, oxygen sensitivity). A DoE approach, as applied in flow-chemistry optimizations, systematically evaluates factors like temperature gradients and mixing efficiency . For instance, yield disparities in reflux syntheses may stem from inadequate inert atmospheres, leading to oxidation of the methylthio group. Replicating conditions with strict argon purging improves consistency .

Q. What structure-activity relationship (SAR) insights exist for modifying the benzo[d]thiazole and pyrazole moieties?

  • Benzo[d]thiazole Modifications : Replacing the methylthio group at position 6 with electron-withdrawing groups (e.g., nitro) enhances electrophilic reactivity but reduces solubility. The propynyl group at position 3 improves membrane permeability in pharmacological assays .
  • Pyrazole Modifications : Substituting the 1-methyl group with bulkier alkyl chains (e.g., isopropyl) sterically hinders binding to target enzymes, as shown in docking studies with kinase domains .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2). For example, the (E)-configuration optimizes π-π stacking with Tyr385 in COX-2’s active site, while the propynyl group occupies a hydrophobic pocket . Density functional theory (DFT) calculations further validate charge distribution, correlating electrophilicity with anti-inflammatory activity .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. The methylthio group is prone to hydrolysis at pH >8, forming sulfonic acid derivatives .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~220°C, with exothermic peaks indicating oxidative breakdown .

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